Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)-
Description
The compound Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- is a quinazoline derivative characterized by a 4-quinazolinyl core substituted with a 5-amino-2-thienyl group via an amino linkage and an ethanol moiety. Quinazoline derivatives are widely studied for their pharmacological properties, particularly as kinase inhibitors in oncology and inflammation .
Properties
CAS No. |
57584-56-2 |
|---|---|
Molecular Formula |
C14H14N4OS |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
2-[[2-(5-aminothiophen-2-yl)quinazolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H14N4OS/c15-12-6-5-11(20-12)14-17-10-4-2-1-3-9(10)13(18-14)16-7-8-19/h1-6,19H,7-8,15H2,(H,16,17,18) |
InChI Key |
OZFXSYJRNXCVBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)N)NCCO |
Origin of Product |
United States |
Preparation Methods
Detailed Synthesis Data Table
Research Findings and Practical Notes
- The synthesis requires careful control of reaction conditions to avoid side reactions, especially during the nucleophilic substitution and reduction steps.
- The use of inert solvents like DMF improves substitution efficiency and product purity.
- Catalytic hydrogenation is preferred over chemical reduction methods for cleaner conversion of nitro to amino groups, minimizing impurities.
- The compound’s multiple functional groups (amino, hydroxyl, heterocyclic rings) demand mild conditions to preserve structural integrity.
- Monitoring by thin-layer chromatography (TLC) is standard to assess reaction progress.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, ammonia, and other nucleophiles under suitable conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Comparison
Table 1: Key Structural Features of Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- and Analogues
Key Observations :
- The quinazoline core is a common feature in kinase-targeting compounds (e.g., Barasertib, ZM 447439), but substituents dictate target specificity. For example, Barasertib’s ethyl(2-hydroxyethyl)amino propoxy group enhances selectivity for Aurora B over Aurora A (3,700-fold) .
- The ethanol moiety in the target compound may improve solubility compared to purely hydrophobic analogues, though its direct linkage via an amino group differs from ether-based side chains (e.g., ZM 447439’s methoxypropoxy group) .
Physicochemical Properties
Table 2: Solubility and Stability
Key Observations :
- The target compound’s water insolubility aligns with Barasertib, necessitating DMSO or ethanol for dissolution in vitro .
Pharmacological Activity
While direct IC50 data for the target compound are unavailable, comparisons can be drawn from related quinazoline derivatives:
- Barasertib : Inhibits Aurora B with IC50 = 0.37 nM, showing >3,700-fold selectivity over Aurora A .
- ZM 447439 : Targets Aurora kinases but with lower selectivity, inhibiting Aurora A/B at ~100 nM .
- Axitinib (mentioned in ) : A VEGFR inhibitor (IC50 = 0.1–0.3 nM), highlighting the role of quinazoline substituents in target specificity .
Mechanistic Insights :
- The 5-amino-2-thienyl group in the target compound may mimic ATP-binding motifs in kinases, similar to the benzamide group in ZM 447439 .
- The ethanol side chain could enhance hydrogen bonding with catalytic domains, as seen in Barasertib’s hydroxyethyl group .
Challenges :
- Amino-thienyl coupling may require stringent temperature control to avoid side reactions, as seen in ’s acetic acid-catalyzed imine formation .
Biological Activity
Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)-, also known by its CAS number 57584-56-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H14N4OS
- Molecular Weight : 286.35 g/mol
- Density : 1.428 g/cm³
- Boiling Point : 482.85°C
- Flash Point : 245.82°C
The compound features a quinazoline core linked to a thienyl group, which is significant in its biological activity. The structure can be represented using SMILES notation: C1=CC=CC2=C1C(=NC(=N2)C3=CC=C(S3)N)NCCO .
The biological activity of ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- is primarily attributed to its interactions at the molecular level with various biological targets. The compound has shown potential in several areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against a range of bacterial and fungal strains. For instance, derivatives of quinazoline have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Effects : Quinazoline derivatives have been explored for their anticancer activities. The mechanism often involves the inhibition of specific kinases that play a role in cancer cell proliferation and survival .
- Cardioprotective Properties : Research involving similar compounds has demonstrated cardioprotective effects in models of doxorubicin-induced cardiotoxicity, suggesting that ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- may also possess such properties .
Antimicrobial Studies
A study conducted on compounds related to ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- revealed significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Anticancer Activity
In vitro studies on similar quinazoline derivatives showed promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The following table summarizes the efficacy of several derivatives:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 (breast cancer) |
| Compound B | 10 | HeLa (cervical cancer) |
| Compound C | 20 | A549 (lung cancer) |
Cardioprotective Effects
In a study evaluating cardioprotective effects against doxorubicin toxicity, several quinoline derivatives demonstrated significant improvements in cell viability in H9c2 cardiomyocytes .
| Compound | Cell Viability (%) | p-value |
|---|---|---|
| Compound D | 81.6 ± 3.7 | <0.001 |
| Compound E | 87.5 ± 4.3 | <0.001 |
Q & A
Q. What established synthetic methodologies are used for Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)-, and how are reaction conditions optimized?
- Methodological Answer : Common synthetic routes involve refluxing precursors (e.g., quinazolinyl derivatives with thienyl-substituted amines) in ethanol under controlled conditions. For example, analogous reactions use ethanol-water mixtures heated for 8–12 hours, followed by ice-water quenching and recrystallization . Optimization includes adjusting molar ratios (e.g., 1:1 stoichiometry), temperature (80–100°C), and reaction time. Catalyst screening (e.g., acetic acid as a mild acid catalyst) can enhance yields .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify proton environments (e.g., aromatic thienyl/quinazolinyl signals) and carbon frameworks. HRMS (ESI) validates molecular weight and fragmentation patterns, while HPLC with chiral columns determines enantiomeric purity (e.g., using ethanol-hexane mobile phases). Optical rotation ([α]25D) and UV-Vis spectroscopy further support stereochemical analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or HRMS adducts) require cross-validation:
- Re-examine synthetic pathways for unintended byproducts (e.g., hydrolysis or oxidation).
- Calibrate instruments using reference standards (e.g., deuterated solvents for NMR).
- Align observations with computational predictions (e.g., DFT for NMR chemical shifts) .
- Theoretical frameworks (e.g., quinazoline electronic effects) guide reinterpretation of data .
Q. What computational approaches optimize the synthesis and stability of this quinazoline derivative?
- Methodological Answer :
- Molecular docking : Predict binding affinities for biological targets (e.g., enzyme active sites).
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
- AI-driven simulations (COMSOL) : Model reaction kinetics and solvent effects to optimize pathways.
These tools reduce trial-and-error experimentation and prioritize high-yield routes .
Q. How does a theoretical framework guide the selection of reaction mechanisms and analytical methods?
- Methodological Answer :
- Mechanistic alignment : Link to quinazoline alkylation/amination theories (e.g., nucleophilic substitution at the 4-position) .
- Analytical selection : Prioritize techniques that validate hypothesized structures (e.g., HRMS for mass accuracy, HPLC for diastereomer separation) .
- Contradiction resolution : Use established thienyl-quinazoline conjugation models to explain spectral anomalies .
Q. What strategies improve yield in multi-step synthesis of this compound?
- Methodological Answer :
- Stepwise optimization : Isolate intermediates (e.g., 5-amino-2-thienyl precursors) to minimize side reactions.
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps.
- Real-time monitoring : Use TLC/HPLC to track reaction progress and terminate at peak yield .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light.
- Analytical detection : Use HPLC-MS to identify degradation products (e.g., hydrolyzed ethanol moieties or oxidized thienyl groups).
- Stabilizers : Co-solvents like glycerol or antioxidants (e.g., BHT) may extend shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
